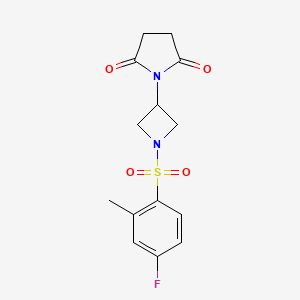
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C14H19FN2O2S . It has a molecular weight of 298.38 g/mol . The IUPAC name for this compound is 1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidine ring, an azetidine ring, and a sulfonyl group attached to a fluorinated methylphenyl group . The InChI string for this compound is InChI=1S/C14H19FN2O2S/c1-11-8-12 (15)4-5-14 (11)20 (18,19)17-9-13 (10-17)16-6-2-3-7-16/h4-5,8,13H,2-3,6-7,9-10H2,1H3 .Physical And Chemical Properties Analysis
The compound has several notable computed properties . It has a XLogP3-AA value of 1.9, indicating its relative hydrophobicity. It has no hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 3 rotatable bonds, suggesting some flexibility in its structure. Its exact mass and monoisotopic mass are both 298.11512719 g/mol. The topological polar surface area is 49 Ų, and it has 20 heavy atoms in its structure .Scientific Research Applications
Synthesis and Imaging Applications
- A study on the synthesis and nicotinic acetylcholine receptor in vivo binding properties of a fluorine-labeled compound highlights its potential for PET imaging of central nicotinic acetylcholine receptors, indicating applications in neurological research and diagnostics (Doll et al., 1999).
Organic Synthesis and Chemical Properties
- Research on the synthesis of Fluorine-Containing 3,3-Disubstituted Oxetanes and Alkylidene Oxetanes from azetidines and fluorosulfones through the Julia–Kocienski reaction reveals applications in creating novel precursors for fluorinated rings, useful in developing new chemicals and pharmaceuticals (Laporte et al., 2015).
Antimicrobial and Antitubercular Activities
- A study synthesizing new Pyrimidine-Azitidinone Analogues demonstrates their potential antimicrobial and antitubercular activities, suggesting applications in developing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Antitumor Applications
- Research on sulfonamide derivatives containing 5-flurouracil and nitrogen mustard explores their antitumor properties, indicating potential in cancer treatment applications (Huang et al., 2001).
Antidepressant and Nootropic Agents
- The synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone show potential antidepressant and nootropic activities, suggesting applications in developing central nervous system active agents (Thomas et al., 2016).
properties
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-9-6-10(15)2-3-12(9)22(20,21)16-7-11(8-16)17-13(18)4-5-14(17)19/h2-3,6,11H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBLCSJFFJOHGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379826.png)
![2-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2379827.png)

![1-(5-(4-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2379829.png)
![1-(2,6-dimethylmorpholino)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2379831.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2379832.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2379833.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B2379835.png)
![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2379836.png)


